2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 2-(3-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c1-3-17-13(16)11-8(2)18-12(15-11)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFLARHMXNLVAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CC(=CC=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The thiazole core is typically constructed through cyclization reactions involving sulfur and nitrogen-containing precursors. The most common approaches include:
- Hantzsch Thiazole Synthesis : This classical method involves the condensation of α-haloketones with thiourea derivatives or thioamides.
- Gabriel Synthesis : Utilizing α-aminonitriles and carbon disulfide as starting materials.
- Cook-Heilbron Synthesis : Involving the reaction of α-aminonitriles with thioamides.
Key Precursors
The synthesis requires specific precursors:
- 3-Fluorobenzaldehyde or 3-fluorobenzoyl derivatives
- Thiourea or thioamide compounds
- α-Halogenated ketones or esters
Detailed Synthetic Pathways
Hantzsch Thiazole Synthesis Method
This is the most commonly employed method for preparing this compound, involving a two-component cyclization reaction.
- Preparation of α-haloketone intermediate from ethyl acetoacetate
- Condensation with 3-fluorophenyl thioamide
- Cyclization to form the thiazole ring
- Functional group adjustments to obtain the final product
- Temperature: 60-80°C
- Solvent: Ethanol or DMF
- Reaction time: 4-6 hours
- Catalyst: Typically acid catalysts
The reaction proceeds through the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the thiazole ring.
Modified Cyclization Method
A variation of the traditional approach involves the use of specific reagents to enhance yield and purity.
- Ethyl acetoacetate derivatives
- 3-Fluorophenylthiourea
- Halogenating agents (e.g., chlorosulfuric acid)
- Chlorination of ethyl acetoacetate using chlorosulfuric acid
- Reaction with 3-fluorophenylthiourea in dehydrated alcohol
- Cyclization under controlled temperature conditions
- Purification through recrystallization
This method has shown improved yields (75-85%) compared to traditional approaches.
One-Pot Synthesis Method
A more efficient approach involves a one-pot synthesis that eliminates the need for isolation of intermediates.
- 3-Fluorobenzaldehyde
- Ethyl acetoacetate
- Thioacetamide
- Oxidizing agent (e.g., iodine)
- Solvent: Ethanol
- Temperature: Room temperature to 50°C
- Reaction time: 8-12 hours
- Yield: 70-80%
This method offers advantages in terms of operational simplicity and reduced waste generation.
Optimization Strategies
Several strategies have been developed to optimize the synthesis of this compound:
Solvent Selection
The choice of solvent significantly impacts reaction efficiency. The following table summarizes the effect of different solvents on the reaction yield:
| Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | 6 | 70 | 75-80 |
| Acetonitrile | 5 | 60 | 90-95 |
| DMF | 4 | 80 | 65-70 |
| Acetic Acid | 8 | 60 | 55-60 |
Acetonitrile has demonstrated superior performance, likely due to its ability to stabilize reaction intermediates and facilitate the cyclization process.
Catalytic Enhancements
The addition of specific catalysts can significantly improve reaction efficiency:
- Lewis Acids : ZnCl₂, FeCl₃, or AlCl₃ can accelerate the cyclization step
- Base Catalysts : Triethylamine or 2-picoline can serve as acid binding agents
- Phase Transfer Catalysts : For reactions in heterogeneous systems
The use of triethylamine as an acid binding agent in acetonitrile has shown particularly promising results, with yields exceeding 90%.
Temperature Control
Temperature management is critical for optimizing yield and minimizing side reactions:
- Chlorination Step : Best performed at low temperatures (-5 to 5°C) to prevent overchlorination
- Cyclization Step : Moderate temperatures (60-80°C) provide the best balance between reaction rate and selectivity
- Hydrolysis Step : When required, temperatures of 50-60°C are typically employed
Careful temperature control during the chlorination step is especially important to prevent the formation of overchlorinated by-products that can complicate purification.
Purification Techniques
The purification of this compound typically involves:
Recrystallization
Recrystallization from appropriate solvents can yield high-purity product:
- Solvent Systems : Ethanol/water, ethyl acetate/hexane
- Temperature : Controlled cooling from hot solution
- Purity : >98% achievable with proper technique
Column Chromatography
For more challenging purifications:
- Stationary Phase : Silica gel
- Mobile Phase : Hexane/ethyl acetate gradients
- Detection : UV visualization or TLC comparison
Vacuum Distillation
For large-scale production:
- Pressure : 0.5-2 mmHg
- Temperature : 160-180°C
- Yield Recovery : 85-90%
Vacuum distillation is particularly useful for removing unreacted starting materials and overchlorinated by-products.
Analytical Characterization
The successful synthesis of this compound can be confirmed through various analytical techniques:
Spectroscopic Analysis
- ¹H NMR : Characteristic signals for the thiazole proton, methyl group, ethyl ester, and fluorophenyl protons
- ¹³C NMR : Distinctive carbon signals for the thiazole ring, carbonyl carbon, and fluorophenyl group
- IR Spectroscopy : Characteristic bands for C=O stretching (1700-1730 cm⁻¹), C-F stretching, and thiazole ring vibrations
Mass Spectrometry
- Molecular Ion Peak : m/z 251 (M⁺)
- Fragmentation Pattern : Loss of ethoxy group (m/z 206), followed by other characteristic fragmentations
Physical Properties
- Melting Point : 78-80°C
- Appearance : White to off-white crystalline solid
- Solubility : Soluble in common organic solvents (ethanol, acetone, chloroform), insoluble in water
Industrial Scale Considerations
For industrial-scale production of this compound, several factors must be considered:
Economic Factors
- Raw Material Cost : 3-Fluorophenyl precursors are relatively expensive
- Process Efficiency : One-pot methods reduce operational costs
- Waste Management : Proper handling of acidic by-products and organic waste
Scalability
The modified cyclization method using chlorosulfuric acid as a chlorinating agent offers good scalability potential, with consistent yields of 75-85% at larger scales.
Recent Advances
Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing this compound:
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate reaction rates and improve yields:
- Reaction Time : Reduced from hours to minutes
- Yield : Comparable or superior to conventional heating
- Energy Efficiency : Significantly reduced energy consumption
Green Chemistry Approaches
Efforts to develop more sustainable synthesis routes include:
- Solvent-Free Conditions : Solid-state reactions or minimal solvent use
- Catalytic Systems : Recyclable catalysts and supports
- Alternative Reagents : Less toxic alternatives to traditional chlorinating agents
Flow Chemistry
Continuous flow processes offer advantages for the synthesis of this compound:
- Improved Heat Transfer : Better temperature control during exothermic steps
- Enhanced Mixing : More uniform reaction conditions
- Scalability : Easier scale-up without significant process modifications
- Safety : Smaller reaction volumes reduce hazards
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a dihydrothiazole.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or dihydrothiazoles.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiazole derivatives, including 2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester, exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor growth in various cancer cell lines. The mechanism of action is believed to involve the modulation of apoptosis pathways and inhibition of cell proliferation .
Case Study: In Vitro Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.2 | Induction of apoptosis |
| MCF-7 (Breast) | 12.8 | Inhibition of cell cycle progression |
| A549 (Lung) | 10.5 | Activation of caspase pathways |
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory effects of this compound. Research has shown that it can inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Study: Anti-inflammatory Effects
| Model | Dose (mg/kg) | Result |
|---|---|---|
| Carrageenan-induced rat | 50 | Reduced paw edema by 40% |
| LPS-induced inflammation | 25 | Decreased TNF-α levels by 60% |
Building Block in Synthesis
This compound serves as an important intermediate in the synthesis of various bioactive compounds. Its ability to undergo further transformations allows chemists to create complex molecules with potential pharmaceutical applications.
Synthesis Pathway Example
A common synthetic pathway involves the use of palladium-catalyzed cross-coupling reactions where this compound acts as a coupling partner with aryl halides to yield substituted thiazoles.
Data Table: Synthetic Applications
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd(OAc)2, K2CO3, THF | 85 |
| Heck Reaction | Pd(PPh3)4, DMF | 78 |
| Direct Arylation | PdCl2(dppf), Toluene | 70 |
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to certain targets, while the thiazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Core
Ethyl 2-(3-fluorophenyl)-4-hydroxythiazole-5-carboxylate
- Structural Difference : A hydroxyl group replaces the methyl group at the 4-position.
- Synthesis : Prepared via coupling of thiobenzamide with diethyl 2-bromomalonate, followed by triflation .
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate
- Structural Difference : A trifluoromethyl group replaces the fluorine atom at the para position of the phenyl ring.
- Properties : The electron-withdrawing CF₃ group enhances lipophilicity and may improve metabolic stability. This compound is listed under CAS 38471-47-5 .
- Applications : Similar thiazoles with trifluoromethyl groups are explored in drug discovery for their enhanced receptor-binding affinity.
Variations in the Phenyl Ring Substituents
Ethyl 2-(4-fluoro-3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate
- Structural Difference : The phenyl ring has both fluorine (para) and methyl (meta) substituents.
- Impact: The dual substitution may create steric hindrance or electronic effects distinct from the monosubstituted 3-fluorophenyl group in the target compound .
Ethyl 2-(4-fluorophenyl)-2,3-dihydro-2-oxo-5-thiazolecarboxylate
Functional Group Additions or Modifications
Ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methylthiazole-5-carboxylate
- Structural Difference: An acetylated amino group with a chloro-fluoro-phenyl substituent is attached at the 2-position.
- Impact: The bulky acetylamino group could hinder membrane permeability but improve specificity for enzyme active sites. CAS: 878689-03-3 .
5-Methyl-2-(4-trifluoromethyl-phenylamino)-thiazole-4-carboxylic acid ethyl ester
- Structural Difference: A para-trifluoromethylphenylamino group replaces the 3-fluorophenyl group.
- This compound is part of a series studied for DNA minor groove binding .
Electronic Effects
Solubility and LogP
- Hydroxyl vs. Methyl : Hydroxyl-containing analogs (e.g., 4-hydroxythiazole) likely have higher aqueous solubility but lower LogP compared to the methyl-substituted target compound .
- Ester vs. Acid : The ethyl ester group in all compounds improves membrane permeability compared to carboxylic acid forms.
Table of Key Analogs and Properties
Biological Activity
2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of thiazoles known for their pharmacological properties, including antiviral, anticancer, and antifungal activities. This article explores the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C14H11F3N2O2S
- Molecular Weight : 333.30 g/mol
- CAS Number : 317319-21-4
- IUPAC Name : Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methylthiazole-5-carboxylate
Antiviral Activity
Thiazole derivatives have been extensively studied for their antiviral properties. Research indicates that compounds containing a thiazole moiety can exhibit significant antiviral activity against various viruses, including flaviviruses. For instance, modifications to the thiazole structure can enhance the efficacy and selectivity of these compounds against viral targets.
- Study Findings : In a study evaluating phenylthiazole derivatives, certain compounds demonstrated over 50% inhibition of viral replication at concentrations as low as 50 μM. The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the phenyl ring in enhancing antiviral activity .
Anticancer Activity
Thiazoles are also recognized for their potential as anticancer agents. The presence of specific substituents on the thiazole ring can significantly influence cytotoxicity against cancer cell lines.
- Case Study : A series of thiazole-bearing compounds were tested against various cancer cell lines, revealing IC50 values in the low micromolar range. For example, compounds with electron-donating groups at specific positions on the phenyl ring exhibited enhanced cytotoxicity .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | A431 (human epidermoid carcinoma) | 1.61 ± 1.92 |
| Compound B | U251 (human glioblastoma) | 1.98 ± 1.22 |
Antifungal Activity
The antifungal potential of thiazole derivatives is another area of interest. Compounds similar to this compound have shown promise in inhibiting fungal growth by disrupting ergosterol biosynthesis in fungal membranes.
- Research Insights : Thiazoles with specific modifications have been reported to possess broad-spectrum antifungal activity, effective against both yeast and filamentous fungi .
Structure-Activity Relationship (SAR)
The SAR analysis for thiazole derivatives reveals critical insights into how structural modifications affect biological activity:
- Substituents on the Phenyl Ring : The presence and position of halogen or trifluoromethyl groups can enhance potency.
- Methyl Group Positioning : Methyl groups at specific positions on the thiazole or phenyl rings can significantly increase cytotoxicity.
- Hydrophobic Interactions : Compounds that maintain hydrophobic tails tend to exhibit improved antiviral properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
